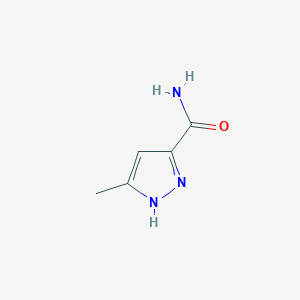
(4-Ethoxy-3,5-dimethylphenyl)boronic acid
Übersicht
Beschreibung
“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . It is also known by other names such as “3,5-Dimethyl-4-ethoxyphenylboronic acid” and "4-Ethoxy-3,5-dimethylphenylboronic acid" .
Synthesis Analysis
Boronic acids, including “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(4-Ethoxy-3,5-dimethylphenyl)boronic acid” is C10H15BO3 . The exact mass is 194.1114245 g/mol .Chemical Reactions Analysis
Boronic acids, such as “(4-Ethoxy-3,5-dimethylphenyl)boronic acid”, have been used in various chemical reactions. For instance, they have been used as substrates in the cross-coupling reaction .Physical And Chemical Properties Analysis
“(4-Ethoxy-3,5-dimethylphenyl)boronic acid” has a molecular weight of 194.04 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.7 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Formation and Properties of Tetraarylpentaborates
Nishihara, Nara, and Osakada (2002) explored the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. They characterized the structural and chemical properties of these compounds, highlighting the potential for advanced synthesis applications in organometallic chemistry (Nishihara, Nara, & Osakada, 2002).
Suzuki Cross-Coupling of Diarylborinic Acid
The study by Winkle and Schaab (2001) on the Suzuki reaction of bis(3,5-dimethylphenyl)borinic acid demonstrated conditions for the clean preparation and efficient cross-coupling, underscoring the utility of such compounds in facilitating organic transformations (Winkle & Schaab, 2001).
Advanced Organoplatinum(IV) Boronic Acids
Safa et al. (2012) synthesized organoplatinum(IV) boronic acids, revealing their self-assembly through hydrogen bonding into dimers, polymers, or sheet structures. This study showcases the potential of boronic acids in creating highly organized structures with significant implications for materials science (Safa et al., 2012).
Boronic Acid as a Chiral Catalyst
Hashimoto, Gálvez, and Maruoka (2015) discovered a new boronic acid catalysis enabling the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This highlights the versatility of boronic acids as catalysts in enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Innovative Boronic Acid Derivatives for Material Science
Zhang et al. (2018) investigated cyclic-esterification of aryl boronic acids with dihydric alcohols, revealing a method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This study opens new avenues for the development of advanced optical materials (Zhang et al., 2018).
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .
Eigenschaften
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASQDMWVBTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584430 | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
850568-59-1 | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)


